Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

Pharmaceutical Analysis LC-MS Method Development Impurity Profiling

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is the mandated Gliclazide Impurity 6 reference standard for analytical method validation (AMV), system suitability, and QC release. Its N-methyl group provides distinct chromatographic retention and mass spectral signatures that cannot be achieved with the des-methyl analog Methyl Tosylcarbamate (CAS 14437-03-7). With zero H-bond donors and a predicted pKa of -13.12, this unionized, moderately lipophilic (LogP ~2.33) compound eliminates pH-dependent retention time drift in reversed-phase LC-MS/MS methods, ensuring robust inter-laboratory method transfer. Supplied with full characterization data for regulatory submissions, it is essential for ANDA/NDA impurity profiling under ICH Q3A/Q3B guidelines. Store at -20°C under inert atmosphere.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 32258-50-7
Cat. No. B132953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl methyl[(4-methylphenyl)sulfonyl]carbamate
CAS32258-50-7
SynonymsMethyl N-Methyl(p-tosyl)carbamate;  Methyl[(4-methylphenyl)sulfonyl]carbamic Acid Methyl Ester;  Methyl(p-tolylsulfonyl)carbamic Acid Methyl Ester; 
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC
InChIInChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3
InChIKeyHNFZTGPTWQRQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS 32258-50-7) – Procurement-Grade Reference Standard for Gliclazide Impurity Analysis


Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS 32258-50-7), also known as N-Methyl(p-tosyl)carbamic Acid Methyl Ester or Gliclazide Impurity 6, is a fully characterized sulfonyl carbamate derivative with the molecular formula C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol . This compound belongs to the class of N-[(arylsulfonyl)methyl]carbamates that exhibit intramolecular shielding [1] and is supplied as a solid with detailed characterization data compliant with regulatory guidelines for pharmaceutical reference standard applications [2].

Why Methyl methyl[(4-methylphenyl)sulfonyl]carbamate Cannot Be Replaced by Generic Methyl Tosylcarbamate in Analytical Method Validation


Substituting Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (CAS 32258-50-7) with its closest structural analog, Methyl Tosylcarbamate (CAS 14437-03-7), is not analytically valid due to fundamental differences in molecular structure and physicochemical properties that directly affect chromatographic behavior, detection, and regulatory compliance [1]. The presence of an N-methyl group in the target compound (C₁₀H₁₃NO₄S, MW 243.28) versus a secondary amide NH in the comparator (C₉H₁₁NO₄S, MW 229.26) results in distinct retention times, mass spectral signatures, and hydrogen-bonding capabilities . These differences mandate the use of the specific compound as a certified reference standard for accurate impurity profiling in Gliclazide pharmaceutical analysis, as required by ANDA and NDA submissions .

Quantitative Differentiation Evidence: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate vs. Methyl Tosylcarbamate


Molecular Weight and Hydrogen Bond Donor Count Differentiation

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (C₁₀H₁₃NO₄S, MW 243.28) possesses zero hydrogen bond donors due to the N-methyl substitution, whereas its analog Methyl Tosylcarbamate (C₉H₁₁NO₄S, MW 229.26) contains one hydrogen bond donor (the NH proton) [1][2]. This structural difference directly impacts chromatographic retention and ionization efficiency in LC-MS/MS analysis, requiring distinct analytical methods for accurate quantification.

Pharmaceutical Analysis LC-MS Method Development Impurity Profiling

Predicted pKa and Ionization Behavior Differentiation

The predicted acid dissociation constant (pKa) for Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is -13.12 ± 0.70, indicating essentially no acidic protons and negligible ionization under physiological or analytical pH conditions . In contrast, Methyl Tosylcarbamate contains an NH proton that can undergo deprotonation, with a predicted pKa of approximately 4.11 for the sulfonamide NH [1]. This dramatic difference in ionization potential fundamentally alters the compound's behavior in pH-dependent extraction, chromatography, and detection workflows.

Pharmaceutical Chemistry Method Development Ionization Prediction

Lipophilicity (LogP) Differentiation for Extraction and Chromatography

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate exhibits higher lipophilicity with a predicted LogP of approximately 2.33, compared to Methyl Tosylcarbamate which has a reported LogP of 1.04 [1][2]. This approximately 1.3 log unit difference translates to a roughly 20-fold difference in octanol-water partition coefficient, significantly affecting liquid-liquid extraction efficiency and reversed-phase LC retention.

Analytical Chemistry Sample Preparation Reversed-Phase LC

Melting Point and Storage Stability Differentiation

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate has a reported melting point of 75–76°C (from isopropanol) and requires storage at -20°C under inert atmosphere to maintain stability . In contrast, Methyl Tosylcarbamate has a melting point range of 82–84°C and can be stored at room temperature (<15°C) under inert gas . The lower melting point and more stringent cold storage requirement of the target compound indicate different solid-state packing and thermal stability profiles.

Reference Standard Management Stability Studies Pharmaceutical QC

Regulatory Traceability as a Certified Gliclazide Impurity Reference Standard

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is designated and supplied as Gliclazide Impurity 6, a fully characterized reference standard compliant with USP and EP guidelines, and is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of Gliclazide [1]. Methyl Tosylcarbamate is designated as Gliclazide Impurity 3 (or Impurity 2), representing a chemically distinct impurity species that requires separate identification and quantification [2]. These compounds are not interchangeable in regulatory submissions.

ANDA/NDA Submissions Pharmaceutical Quality Control Regulatory Compliance

Intramolecular Shielding Property Enables Distinct NMR Spectroscopic Differentiation

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate exhibits intramolecular shielding where the ester alkyl group experiences an upfield shift in ¹H NMR due to its position above the aromatic ring plane [1]. This shielding effect, which is dependent on ring current in the aromatic nucleus, is not observed in Methyl Tosylcarbamate due to the absence of the N-methyl group that locks the conformation [2]. The difference in NMR chemical shift patterns provides a definitive spectroscopic fingerprint for compound identification and purity assessment.

NMR Spectroscopy Structural Elucidation Conformational Analysis

Validated Application Scenarios for Methyl methyl[(4-methylphenyl)sulfonyl]carbamate Based on Quantitative Differentiation Evidence


Certified Reference Standard for Gliclazide Impurity Profiling in ANDA/NDA Submissions

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate (Gliclazide Impurity 6) is the mandated reference standard for identification, quantification, and control of this specific impurity in Gliclazide drug substance and finished product [1]. Its use is essential for analytical method validation (AMV), system suitability testing, and establishing acceptance criteria per ICH Q3A/Q3B guidelines. The compound's distinct physicochemical properties (pKa -13.12, LogP ~2.33, zero H-bond donors) ensure reliable chromatographic separation and detection that cannot be achieved with the Impurity 3 standard (Methyl Tosylcarbamate) .

LC-MS/MS Method Development for Pharmaceutical Quality Control

The zero hydrogen bond donor count and high LogP (~2.33) of Methyl methyl[(4-methylphenyl)sulfonyl]carbamate make it an ideal system suitability marker for optimizing reversed-phase LC-MS/MS methods for non-ionizable, moderately lipophilic impurities [1]. The compound's predicted pKa of -13.12 ensures it remains unionized across all mobile phase pH ranges, eliminating pH-dependent retention time drift and simplifying robust method transfer between laboratories . This property directly addresses a common source of method variability in QC environments.

NMR Spectroscopy Reference for Conformational Analysis of N-Substituted Carbamates

The documented intramolecular shielding effect in Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, where the ester alkyl group experiences a measurable upfield ¹H NMR shift due to ring current effects, makes this compound a valuable reference for conformational studies of N-[(arylsulfonyl)methyl]carbamates [1]. The effect is conformationally locked by the N-methyl group, providing a stable system for investigating rotational barriers and solvent effects on chemical shifts. This property is absent in the non-methylated analog (Methyl Tosylcarbamate), underscoring the unique utility of the target compound .

Stability-Indicating Method Development for Cold-Chain Pharmaceuticals

Given its requirement for -20°C freezer storage under inert atmosphere (compared to room temperature storage for Methyl Tosylcarbamate), Methyl methyl[(4-methylphenyl)sulfonyl]carbamate serves as a sensitive probe for evaluating cold-chain integrity in pharmaceutical supply chains [1]. Any degradation of the compound due to temperature excursions can be readily detected by HPLC or LC-MS, making it a practical internal standard for stability studies of temperature-sensitive drug products and intermediates .

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